molecular formula C14H28NP B115182 Cyanomethylenetributylphosphorane CAS No. 157141-27-0

Cyanomethylenetributylphosphorane

Cat. No.: B115182
CAS No.: 157141-27-0
M. Wt: 241.35 g/mol
InChI Key: OZMLUMPWPFZWTP-UHFFFAOYSA-N
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Description

Cyanomethylenetributylphosphorane is an important organophosphorus compound known for its utility in organic synthesis. It is a stabilized trialkylphosphorane that can act as a substitute for the diethyl azodicarboxylate and triphenylphosphine system in the Mitsunobu reaction. This compound is particularly useful in reactions involving nucleophiles with high pKa values .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethylenetributylphosphorane can be synthesized in two steps starting from chloroacetonitrile. The first step involves the reaction of tributylphosphine with chloroacetonitrile in nitromethane to afford phosphonium salts as colorless needles. The second step involves the deprotonation of these phosphonium salts to yield this compound .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran and toluene .

Chemical Reactions Analysis

Mechanism of Action

Cyanomethylenetributylphosphorane acts as a nucleophilic catalyst in the Mitsunobu reaction. It facilitates the formation of a phosphonium ion intermediate, which then undergoes nucleophilic substitution to yield the desired product. This mechanism allows for the efficient conversion of alcohols to various alkylated products .

Comparison with Similar Compounds

  • Cyanomethylenetrimethylphosphorane
  • Diethyl azodicarboxylate and triphenylphosphine system

Comparison: Cyanomethylenetributylphosphorane is unique in its ability to facilitate reactions with nucleophiles having high pKa values, which is a limitation for the traditional diethyl azodicarboxylate and triphenylphosphine system. Additionally, it offers better stability and handling compared to cyanomethylenetrimethylphosphorane .

Properties

IUPAC Name

2-(tributyl-λ5-phosphanylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMLUMPWPFZWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=CC#N)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404992
Record name Cyanomethylenetributylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157141-27-0
Record name Cyanomethylenetributylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanomethylenetributylphosphorane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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